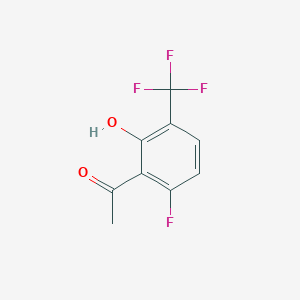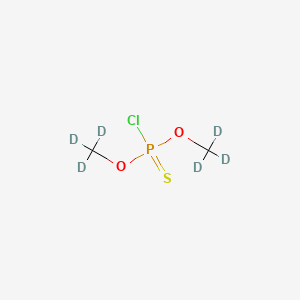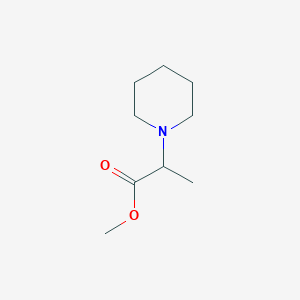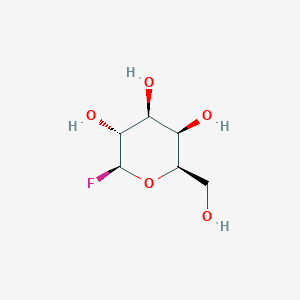
beta-Galactosyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Galactosyl fluoride is a chemical compound that serves as a substrate for various enzymatic reactions, particularly those involving beta-galactosidase enzymes. It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a fluorine atom. This modification makes this compound a valuable tool in biochemical studies, especially in the synthesis of oligosaccharides and the study of enzyme mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-Galactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of galactose with hydrogen fluoride in the presence of a catalyst. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Galactosyl fluoride undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and a suitable enzyme, this compound can be hydrolyzed to produce galactose and fluoride ion.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of various galactosyl derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of beta-galactosidase enzymes under mild aqueous conditions.
Substitution: Requires nucleophiles such as thiols, amines, or alcohols, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: Produces galactose and fluoride ion.
Substitution: Yields various galactosyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Galactosyl fluoride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a substrate for studying the activity and specificity of beta-galactosidase enzymes.
Medicine: Investigated for its potential in developing enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of lactose-free dairy products and prebiotic oligosaccharides.
Wirkmechanismus
The mechanism of action of beta-Galactosyl fluoride involves its interaction with beta-galactosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of galactose and fluoride ion. This process occurs through a double-displacement mechanism, where the enzyme forms a covalent intermediate with the substrate before releasing the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Galactosyl fluoride: Similar in structure but differs in the configuration of the anomeric carbon.
Galactose: The parent sugar from which beta-Galactosyl fluoride is derived.
Galactosyl thiols and amines: Derivatives formed through substitution reactions with this compound.
Uniqueness
This compound is unique due to its stability and reactivity, making it an excellent tool for studying enzyme mechanisms and synthesizing complex carbohydrates. Its ability to act as a substrate for beta-galactosidase enzymes sets it apart from other galactosyl derivatives.
Eigenschaften
CAS-Nummer |
2021-62-7 |
|---|---|
Molekularformel |
C6H11FO5 |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
ATMYEINZLWEOQU-FPRJBGLDSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)F)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


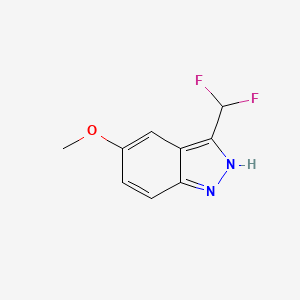
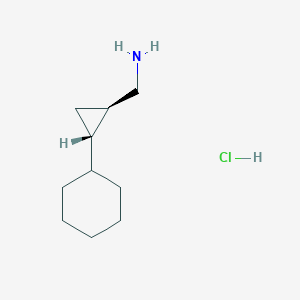

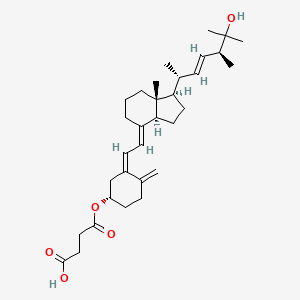

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
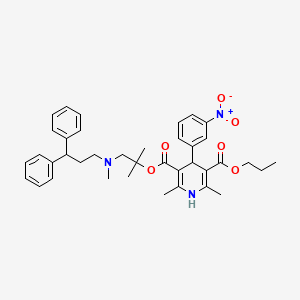
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
